molecular formula C17H21NO2 B2544872 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1798046-73-7

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2544872
CAS RN: 1798046-73-7
M. Wt: 271.36
InChI Key: HYSDKAWIQWKLSC-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Salvinorin A, which is a potent hallucinogenic compound derived from the plant Salvia divinorum. Salvinorin A has been found to have unique pharmacological properties that make it a promising candidate for various scientific studies.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on preparing this fundamental structure in a stereoselective manner. Notably, several approaches involve the enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the controlled formation of the bicyclic scaffold. Additionally, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Nematicidal Activity

The compound’s nematicidal properties have also attracted attention. Nematodes (roundworms) are significant pests in agriculture, affecting crop yields. Research has explored the use of 8-azabicyclo[3.2.1]octane derivatives, including 2-(8-azabicyclo[3.2.1]octan-3-yl)-2-ethyl-1H-benzimidazole , for their potential as nematicides. These compounds may offer environmentally friendly alternatives to conventional chemical pesticides .

Synthetic Methodology

Efforts to develop efficient synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold continue. Researchers aim to streamline its preparation, optimize stereochemistry, and explore novel synthetic routes. These endeavors contribute to the broader field of synthetic organic chemistry .

Materials Science

Although less explored, the compound’s unique bicyclic architecture could inspire materials scientists. Investigating its properties, such as chirality and rigidity, may lead to novel materials for applications in catalysis, sensors, or drug delivery.

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDKAWIQWKLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one

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